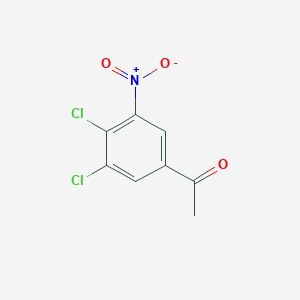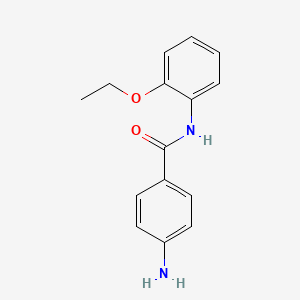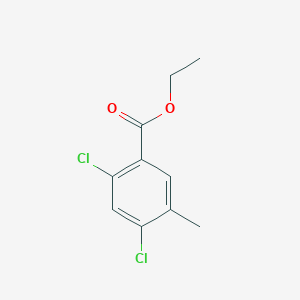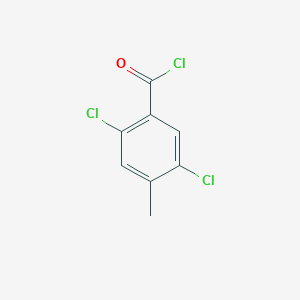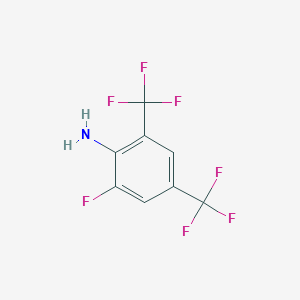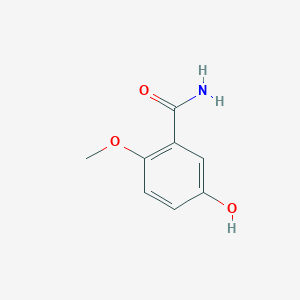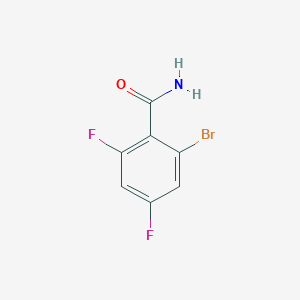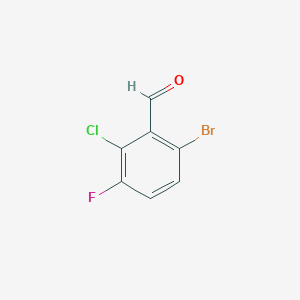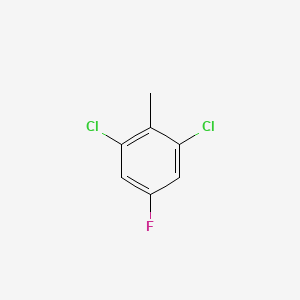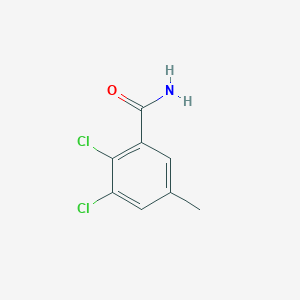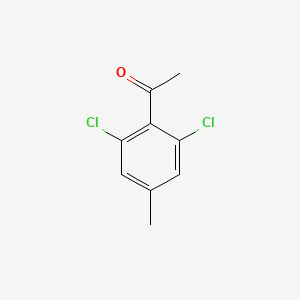
1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene
Vue d'ensemble
Description
1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene is a chemical compound that belongs to the category of halogenated nitroaromatic compounds. It is a white to pale-yellow to yellow-brown solid or liquid . The molecular formula of this compound is C8H7BrFNO3 and it has a molecular weight of 264.05 g/mol .
Synthesis Analysis
The synthesis of this compound likely involves electrophilic aromatic substitution, a common reaction in organic chemistry . This reaction involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C8H7BrFNO3. The molecule contains a benzene ring, which is a six-membered ring with alternating single and double bonds. Attached to this ring are the bromo, ethoxy, fluoro, and nitro groups. The exact positions of these groups on the benzene ring are determined by the rules of IUPAC nomenclature .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve reactions typical of aromatic compounds, such as electrophilic aromatic substitution . In such reactions, an electrophile replaces a substituent on the benzene ring . The exact reactions that this compound undergoes would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
This compound is a white to pale-yellow to yellow-brown solid or liquid . It has a molecular weight of 264.05 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the retrieved sources.Mécanisme D'action
The mechanism of action for the reactions of 1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene is likely to follow the general mechanism for electrophilic aromatic substitution . This involves the attack of the pi electrons in the benzene ring on the electrophile, followed by the removal of a proton to restore aromaticity .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may have harmful effects if inhaled . Proper safety precautions should be taken when handling this compound, including wearing appropriate personal protective equipment .
Propriétés
IUPAC Name |
1-bromo-2-ethoxy-3-fluoro-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPZZKSMXUVRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



